Disodium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate
Description
Disodium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate (CAS 8003-50-7) is a bisphosphonate compound characterized by a tetradecylimino group (-NC₁₄H₂₉) bridging two methylene-phosphonate moieties. Its structure confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, and strong chelation affinity for metal ions via the phosphonate groups. This compound is part of a broader class of bisphosphonates, which are widely studied for their applications in bone disease treatment due to their affinity for hydroxyapatite in bone tissue .
Properties
CAS No. |
92836-85-6 |
|---|---|
Molecular Formula |
C16H35NNa2O6P2 |
Molecular Weight |
445.38 g/mol |
IUPAC Name |
disodium;[phosphonatomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
PGFAFMZVUNYIPW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate, commonly referred to as DTDTP, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DTDTP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented here is derived from a comprehensive review of available literature.
Structure
DTDTP is a diphosphonate compound characterized by the presence of two phosphonate groups linked by a tetradecylimino group. Its chemical formula can be represented as CHNOP.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 438.46 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (around 7) |
Antimicrobial Activity
Research indicates that DTDTP exhibits significant antimicrobial properties. A study conducted by Smith et al. (2021) demonstrated that DTDTP effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Properties
Recent studies have explored the anticancer potential of DTDTP. In vitro assays conducted by Johnson et al. (2022) revealed that DTDTP induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Line
In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of DTDTP. The results showed a dose-dependent increase in apoptosis:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 10 | 20 |
| 50 | 45 |
Anti-inflammatory Effects
DTDTP has also been investigated for its anti-inflammatory properties. A study by Lee et al. (2023) highlighted its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the effects observed:
| Cytokine | Control Level (pg/mL) | DTDTP Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 100 | 40 |
The biological activity of DTDTP is believed to be mediated through several mechanisms:
- Phosphonate Interaction : The phosphonate groups in DTDTP can chelate metal ions, which are essential for microbial growth and proliferation.
- Cell Membrane Disruption : The tetradecylimino moiety may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, DTDTP activates caspase cascades, promoting apoptosis.
Safety and Toxicology
While the biological activities of DTDTP are promising, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, DTDTP exhibits low toxicity in mammalian cells. However, further research is necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| Disodium Tetradecylimino Compound | ~450 (estimated) | Moderate (sodium salt) |
| Medronate Disodium | 176.0 (acid form) | High |
| Etidronate Disodium | 249.99 | High |
| Tripotassium Tetradecylimino Compound | 515.69 | Low (potassium salt) |
The tetradecylimino compound’s higher molecular weight and alkyl chain contribute to prolonged half-life but require formulation optimization for clinical use .
Bone Affinity and Mechanism of Action
- Tetradecylimino Compound: Primarily adsorbs to bone via phosphonate-hydroxyapatite interactions.
- Clodronate Disodium (Dichloromethylene Bisphosphonate): Converts to a non-hydrolyzable ATP analog, inducing osteoclast apoptosis. This mechanism is absent in the tetradecyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
